6-(4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione
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Overview
Description
6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is a complex organic compound that belongs to the class of imidazo[4,3-c][1,2,4]triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[4,3-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,3-c][1,2,4]triazole core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Attachment of the Piperazine Moiety: The piperazine moiety is typically introduced via a nucleophilic substitution reaction with a suitable piperazine derivative.
Final Coupling and Purification: The final coupling step involves the reaction of the intermediate with an appropriate reagent to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways in biological systems.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and efficacy are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-(4-METHOXYPHENYL)-2,4-DICHLORO-1,3,5-TRIAZINE: This compound shares the methoxyphenyl group but differs in its core structure and functional groups.
PARA-METHOXYPHENYLPIPERAZINE: This compound contains the methoxyphenyl and piperazine moieties but lacks the imidazo[4,3-c][1,2,4]triazole core.
Uniqueness
6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is unique due to its combination of the imidazo[4,3-c][1,2,4]triazole core with methoxyphenyl and piperazine moieties
Properties
Molecular Formula |
C24H26N6O5 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7H-imidazo[5,1-c][1,2,4]triazole-3,5-dione |
InChI |
InChI=1S/C24H26N6O5/c1-34-19-8-6-17(7-9-19)28-15-21-25-29(24(33)30(21)23(28)32)16-22(31)27-12-10-26(11-13-27)18-4-3-5-20(14-18)35-2/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
FYGSKFAMVMMCNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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